molecular formula C17H21N3O4S B12454128 methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B12454128
M. Wt: 363.4 g/mol
InChI Key: HTHAQQWHMVTWJA-UHFFFAOYSA-N
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Description

Methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, an ethylimino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinan ring, followed by the introduction of the ethylimino group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates: These compounds share a similar benzoate ester moiety but differ in the structure of the attached groups.

    Thiazolidinones: Compounds with a thiazolidinone ring, which may have similar biological activities but different chemical properties.

Uniqueness

Methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-[(3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoate

InChI

InChI=1S/C17H21N3O4S/c1-4-18-17-20(5-2)14(21)10-13(25-17)15(22)19-12-8-6-11(7-9-12)16(23)24-3/h6-9,13H,4-5,10H2,1-3H3,(H,19,22)

InChI Key

HTHAQQWHMVTWJA-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)OC)CC

Origin of Product

United States

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